molecular formula C21H23NO4 B2716220 1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione CAS No. 862691-23-4

1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione

Cat. No.: B2716220
CAS No.: 862691-23-4
M. Wt: 353.418
InChI Key: XDUOSGWOHFENBD-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a methoxy and pentyloxy substituent on the benzyl group, which may contribute to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-(pentyloxy)benzaldehyde and indoline-2,3-dione.

    Condensation Reaction: The key step involves a condensation reaction between 3-methoxy-4-(pentyloxy)benzaldehyde and indoline-2,3-dione in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetic acid, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as an anticancer, antiviral, or antimicrobial agent.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various cellular pathways, such as apoptosis, cell cycle regulation, and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.

The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

1-[(3-methoxy-4-pentoxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-4-7-12-26-18-11-10-15(13-19(18)25-2)14-22-17-9-6-5-8-16(17)20(23)21(22)24/h5-6,8-11,13H,3-4,7,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUOSGWOHFENBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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